(5-Hydroxynaphthalen-2-yl)boronic acid

Medicinal Chemistry Computational Chemistry Pre-formulation

Sourcing the wrong regioisomer for beta-amyloid research leads to inactive compounds. The 6-hydroxy isomer cannot substitute for the 5-hydroxy regioisomer required in patented singlet oxygen carrier constructs. (5-Hydroxynaphthalen-2-yl)boronic acid (CAS 590417-28-0) is the precise intermediate: • Enables Suzuki-Miyaura cross-coupling for biaryl architectures • Key building block for benzothiazole-endoperoxide conjugates targeting beta-amyloid aggregation • 98% purity; Exact Mass: 188.064 Da; LogP: 0.22520 supports HPLC/LC-MS method validation • Compatible with Ni-catalyzed cross-coupling via acyl ester protection strategy

Molecular Formula C10H9BO3
Molecular Weight 187.99 g/mol
CAS No. 590417-28-0
Cat. No. B15070370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxynaphthalen-2-yl)boronic acid
CAS590417-28-0
Molecular FormulaC10H9BO3
Molecular Weight187.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C(=CC=C2)O)(O)O
InChIInChI=1S/C10H9BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12-14H
InChIKeyGEHWFOUAUXIVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Hydroxynaphthalen-2-yl)boronic acid CAS 590417-28-0: A Dual-Functional Boronic Acid Intermediate for Suzuki-Miyaura Coupling and Amyloid-Beta Targeted Research


(5-Hydroxynaphthalen-2-yl)boronic acid (CAS 590417-28-0) is an arylboronic acid featuring a naphthalene core substituted with a boronic acid group at the 2-position and a hydroxyl group at the 5-position . This compound is primarily employed as a building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures [1]. Its molecular formula is C10H9BO3, with a molecular weight of approximately 188 g/mol, and it possesses three hydrogen bond donors and three acceptors, influencing its solubility and reactivity profile .

Why (5-Hydroxynaphthalen-2-yl)boronic acid Cannot Be Replaced by Generic Naphthylboronic Acid Isomers in Drug Discovery


Simple substitution with the unsubstituted naphthalen-2-ylboronic acid or its 6-hydroxy isomer fails to replicate the specific properties of (5-hydroxynaphthalen-2-yl)boronic acid. The position of the hydroxyl group directly dictates both the electronic character of the aryl ring during cross-coupling and the compound's ability to participate in specific biological interactions [1]. For instance, the 5-hydroxy regioisomer is a required intermediate in patented constructs designed for dual inhibition of beta-amyloid protein aggregation, a function that relies on precise molecular geometry not achievable with the 6-hydroxy analog or the parent naphthylboronic acid . Thus, interchangeability is precluded by both synthetic and biological specificity requirements.

Quantitative Differentiation of (5-Hydroxynaphthalen-2-yl)boronic acid: Evidence for Scientific Selection


Positional Isomer Impact on Calculated Physicochemical Descriptors

The substitution pattern on the naphthalene ring, specifically the 5-hydroxy versus 6-hydroxy configuration, results in a measurable difference in the compound's calculated partition coefficient (LogP). For (5-Hydroxynaphthalen-2-yl)boronic acid, the LogP is calculated as 0.22520 . This value differs from the predicted LogP of its structural isomer, 6-Hydroxy-2-naphthaleneboronic acid, which is reported as 1.73 . This nearly one-order-of-magnitude difference in lipophilicity directly impacts the compound's behavior in aqueous-organic partitioning during extraction and purification, as well as its predicted membrane permeability in biological assays.

Medicinal Chemistry Computational Chemistry Pre-formulation

Structural Confirmation and Purity Benchmarking via High-Resolution Mass Spectrometry

Procurement specifications for research-grade (5-Hydroxynaphthalen-2-yl)boronic acid are anchored by its exact mass, a definitive identifier that distinguishes it from isomers and impurities. The compound's exact mass is 188.064 Da . In contrast, the exact mass of the unsubstituted analog, 2-Naphthaleneboronic acid (CAS 32316-92-0), is 171.988 Da . This mass difference of approximately 16 Da (corresponding to the replacement of a hydrogen atom with a hydroxyl group) provides a clear, quantifiable metric for identity verification using high-resolution mass spectrometry (HRMS) or LC-MS, ensuring the correct regioisomer is received and utilized.

Analytical Chemistry Quality Control Procurement

Regiospecific Requirement in Patented Beta-Amyloid Targeted Therapeutics

The (5-hydroxy-2-naphthalenyl)boronic acid scaffold is specifically claimed as a critical component in the synthesis of singlet oxygen carriers designed to inhibit beta-amyloid protein aggregation, a pathological hallmark of Alzheimer's disease . The patent explicitly details the synthesis of conjugates that incorporate a benzothiazole targeting group and an endoperoxide, with the naphthylboronic acid serving as the core linkage unit . The 5-hydroxy substitution is not interchangeable; the 6-hydroxy isomer (CAS 173194-95-1) or the unsubstituted naphthylboronic acid are not described or claimed for this dual-inhibition mechanism, highlighting the functional necessity of the 5-hydroxy regioisomer.

Medicinal Chemistry Neuroscience Alzheimer's Disease

Enabling Ni-Catalyzed Suzuki-Miyaura Coupling of Protected Naphthols

While generic boronic acids are standard in Pd-catalyzed Suzuki couplings, (5-Hydroxynaphthalen-2-yl)boronic acid derivatives are documented as effective nucleophiles in a more challenging Ni-catalyzed Suzuki-Miyaura reaction of acyl-protected naphthols [1]. In this protocol, a Ni(II) precatalyst (NiCl2(PCy3)2) couples boronic acid-derived boroxines with acetyl-protected hydroxynaphthalenes, achieving C-O activation rather than standard C-X (halide) activation [1]. The reaction is run in dioxane/water at 110 °C with K3PO4 as base [1]. The use of the 5-hydroxy substituted naphthyl framework is essential as the acetyl protection strategy is specifically optimized for this naphthol system, providing a synthetic entry to biaryls that are inaccessible via conventional methods with simpler phenylboronic acids or unfunctionalized naphthylboronic acids.

Organic Synthesis Cross-Coupling Catalysis

Prioritized Application Scenarios for (5-Hydroxynaphthalen-2-yl)boronic acid Procurement


Scenario 1: Synthesis of Dual-Inhibitor Conjugates for Alzheimer's Disease Research

Procurement is essential for research groups aiming to synthesize and evaluate novel singlet oxygen carriers targeting beta-amyloid aggregation. The specific 5-hydroxy regioisomer is required as a key intermediate to construct the benzothiazole-endoperoxide conjugates described in patented therapeutic strategies. Substitution with the 6-hydroxy isomer will yield a different molecular geometry and is not supported by the patent claims, potentially leading to inactive or off-target compounds.

Scenario 2: Method Development for Ni-Catalyzed C-O Activation and Biaryl Library Synthesis

This compound is indicated for method development projects exploring non-traditional Suzuki-Miyaura coupling partners. Its naphthol core allows for protection as an acyl ester, enabling subsequent Ni-catalyzed cross-coupling with a range of boronic acids. This provides a strategic alternative to unstable triflate intermediates and expands the accessible chemical space for biaryl-containing pharmaceutical candidates, a pathway not feasible with simpler arylboronic acids. [1]

Scenario 3: Analytical Method Validation and Reference Standard Establishment

The compound's exact mass of 188.064 Da and its distinct LogP of 0.22520 serve as critical benchmarks for analytical chemistry laboratories. Procuring this specific isomer allows for the development and validation of HPLC, LC-MS, or HRMS methods to differentiate it from closely related impurities or isomeric byproducts (e.g., 6-hydroxy isomer) in complex reaction mixtures, ensuring process control and regulatory compliance in pharmaceutical development.

Technical Documentation Hub

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